molecular formula C26H21Br2N3OS B13759797 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone CAS No. 72875-77-5

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone

Cat. No.: B13759797
CAS No.: 72875-77-5
M. Wt: 583.3 g/mol
InChI Key: ZVVDXXGQNINYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzothiazole moiety, a dibromo-substituted phenyl ring, and a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiazole moiety is known to interact with various enzymes, while the quinazolinone core can modulate receptor activity . These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzothiazole moiety and the dibromo-substituted phenyl ring in 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone makes it unique. This combination of structural features contributes to its distinct chemical reactivity and broad range of biological activities .

Properties

CAS No.

72875-77-5

Molecular Formula

C26H21Br2N3OS

Molecular Weight

583.3 g/mol

IUPAC Name

3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-6,8-dibromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H21Br2N3OS/c1-15(2)12-21(25-29-20-10-6-7-11-22(20)33-25)31-24(16-8-4-3-5-9-16)30-23-18(26(31)32)13-17(27)14-19(23)28/h3-11,13-15,21H,12H2,1-2H3

InChI Key

ZVVDXXGQNINYSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.